N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is a complex organic compound that features a variety of functional groups, including oxazole, benzodioxole, pyrrole, and thienopyridine
Preparation Methods
The synthesis of N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core thienopyridine structure, followed by the introduction of the pyrrole, benzodioxole, and oxazole moieties through a series of condensation and cyclization reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups and the pyrrole ring makes it susceptible to oxidation under appropriate conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its diverse functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar compounds include other thienopyridine derivatives and oxazole-containing molecules. Compared to these compounds, N’-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C35H32ClN5O7S |
---|---|
Molecular Weight |
702.2 g/mol |
IUPAC Name |
N-[(E)-[6-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C35H32ClN5O7S/c1-19-13-21(17-43-2)27-28(41-11-5-6-12-41)33(49-35(27)38-19)34(42)39-37-16-25-24(29(44-3)31-32(30(25)45-4)47-18-46-31)14-23-15-26(40-48-23)20-7-9-22(36)10-8-20/h5-13,16,23H,14-15,17-18H2,1-4H3,(H,39,42)/b37-16+ |
InChI Key |
SVMZYFZRAULRLP-YLYVUXRMSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=C(C(=C4C(=C3OC)OCO4)OC)CC5CC(=NO5)C6=CC=C(C=C6)Cl)N7C=CC=C7)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.